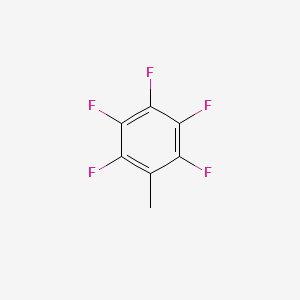

2,3,4,5,6-Pentafluorotoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88285. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3,4,5-pentafluoro-6-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPRVMIZFRCAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061119 | |

| Record name | Pentafluoromethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-56-2 | |

| Record name | 2,3,4,5,6-Pentafluorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluoromethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylpentafluorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,3,4,5-pentafluoro-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentafluoromethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-pentafluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAFLUOROMETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZ42CXN177 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization of Perfluorinated Toluene Derivatives Within Organofluorine Chemistry

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical science. Fluorine's unique properties, such as its high electronegativity and small size, impart distinct characteristics to organic molecules. chemimpex.com When incorporated into aromatic systems like toluene (B28343), these effects are amplified, leading to a class of compounds with remarkable thermal stability, chemical resistance, and unique electronic properties. chemimpex.com

Perfluorinated toluene derivatives, such as 2,3,4,5,6-pentafluorotoluene, are a key subclass of these compounds. The extensive fluorination of the aromatic ring significantly alters its reactivity and physical properties compared to non-fluorinated toluene. ontosight.ai The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the methyl group and influences the substitution patterns in aromatic reactions. wikipedia.org This makes perfluorinated toluenes versatile platforms for synthesizing more complex fluorinated molecules. nist.gov These compounds are frequently used as intermediates in the production of fluorinated polymers, which are valued for their high-performance applications. chemimpex.com

Research Trajectories and Interdisciplinary Relevance of 2,3,4,5,6 Pentafluorotoluene

Direct Synthesis Approaches to this compound

This compound, a key fluorinated building block in organic synthesis, can be prepared through several direct synthetic routes. chemicalbook.comthermofisher.com These methods primarily involve the functionalization of highly fluorinated benzene (B151609) rings.

Friedel-Crafts Alkylation of Pentafluorobenzene

A prominent method for the synthesis of this compound is the Friedel-Crafts alkylation of pentafluorobenzene. chemicalbook.comwikipedia.org This electrophilic aromatic substitution reaction introduces a methyl group onto the pentafluorophenyl ring. The reaction is typically carried out using a methylating agent, such as methyl chloride, in the presence of a Lewis acid catalyst. chemicalbook.comwikipedia.org

Table 1: Friedel-Crafts Alkylation of Pentafluorobenzene

| Reactant 1 | Reactant 2 | Product | Catalyst | Reference |

| Pentafluorobenzene | Methyl Chloride | This compound | Lewis Acid | chemicalbook.comwikipedia.org |

Reactions of Hexafluorobenzene with Organometallic Reagents

An alternative strategy for the direct synthesis of this compound involves the reaction of hexafluorobenzene with specific organometallic reagents. wikipedia.org This approach leverages the nucleophilic substitution of a fluorine atom on the hexafluorobenzene ring.

One such method utilizes methyllithium as the organometallic reagent. wikipedia.orgresearchgate.net The reaction proceeds via nucleophilic attack of the methyl anion on the electron-deficient hexafluorobenzene ring, displacing a fluoride (B91410) ion to yield the desired product. Another organometallic reagent that has been employed is methylmagnesium bromide, a Grignard reagent. nih.gov However, the reaction with methylmagnesium bromide has been reported to give low yields of this compound. nih.govnist.gov

Table 2: Reaction of Hexafluorobenzene with Organometallic Reagents

| Reactant 1 | Reagent | Product | Reported Yield | Reference |

| Hexafluorobenzene | Methyllithium | This compound | Not specified | wikipedia.orgresearchgate.net |

| Hexafluorobenzene | Methylmagnesium bromide | This compound | Low (3%) | nih.govnist.gov |

Innovation in Synthetic Routes Towards this compound Analogues

Research into the synthesis of fluorinated aromatic compounds extends to the development of novel routes for analogues of this compound. These innovative methods often focus on achieving selective functionalization and creating a diverse range of derivatives for various applications. chemimpex.com

One area of innovation involves the transition-metal-catalyzed cross-coupling reactions of polyfluoroarenes. acs.org For instance, the palladium-catalyzed Suzuki and Stille cross-coupling reactions have been utilized to synthesize di- and polyhalogenated compounds, which can serve as precursors to complex fluorinated molecules. thieme-connect.com

Furthermore, advancements in C-H bond functionalization offer a direct way to introduce various substituents onto polyfluoroarenes. acs.org This includes methods for alkylation, arylation, and olefination, which bypass the need for pre-functionalized starting materials. acs.org For example, the reaction of this compound with phenethylmagnesium chloride in the presence of tantalum(V) chloride as a catalyst selectively yields 4-(1-phenethyl)-2,3,5,6-tetrafluorotoluene. thieme-connect.com

Another innovative approach is the hydrodefluorination of polyfluoroarenes, which provides access to partially fluorinated building blocks. nih.gov While this method can be sluggish for substrates like this compound, it demonstrates the ongoing efforts to develop selective defluorination strategies. nih.gov

The reaction of polyfluoroarenes with organolithium reagents continues to be a valuable tool for creating analogues. For example, the reaction of this compound with methyl-lithium can lead to further methylation, producing 2,3,5,6-tetrafluoro-p-xylene. researchgate.net

Reaction Chemistry and Mechanistic Investigations of 2,3,4,5,6 Pentafluorotoluene

Electrophilic and Radical Reactions of 2,3,4,5,6-Pentafluorotoluene

While the highly electronegative fluorine atoms deactivate the aromatic ring towards electrophilic attack, the methyl group of this compound provides a site for radical reactions.

The hydrogen atoms on the methyl group of this compound are known as benzylic hydrogens. The C-H bonds at this benzylic position are weaker than typical sp³ C-H bonds. libretexts.org This is because homolytic cleavage of a benzylic C-H bond generates a benzylic radical, which is significantly stabilized by resonance delocalization of the unpaired electron into the aromatic ring. libretexts.orgmasterorganicchemistry.com

This inherent stability facilitates the selective halogenation at the benzylic position via a free-radical chain mechanism. youtube.comlibretexts.org The reaction is typically initiated by light or heat. A common and effective reagent for this transformation is N-bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals, favoring substitution at the benzylic position over addition to the aromatic ring. libretexts.orgrsc.org This reaction yields α-bromo-2,3,4,5,6-pentafluorotoluene, a versatile intermediate used in the synthesis of other derivatized pentafluorophenyl compounds. nih.govchemicalbook.comsigmaaldrich.com

The mechanism proceeds through the classic steps of a radical chain reaction:

Initiation : Formation of a bromine radical from NBS.

Propagation : The bromine radical abstracts a benzylic hydrogen to form the resonance-stabilized pentafluorobenzyl radical and HBr. This radical then reacts with Br₂ (formed from NBS and HBr) to generate the product and a new bromine radical. youtube.com

Termination : Combination of any two radical species.

Free-Radical Halogenation and Ring Addition Phenomena

Free-radical halogenation is a characteristic reaction for alkyl-substituted aromatic compounds, typically occurring at the benzylic position under UV light or with a radical initiator. wikipedia.org This process involves a chain mechanism consisting of initiation, propagation, and termination steps. libretexts.orgyoutube.com For toluene (B28343) and its derivatives, the benzylic hydrogens are particularly susceptible to abstraction by halogen radicals due to the resonance stabilization of the resulting benzyl (B1604629) radical. wikipedia.org

While this is a common reaction class, specific studies detailing the free-radical halogenation or competitive ring addition phenomena for this compound are not extensively documented in the surveyed literature. However, the principles of radical chemistry suggest that halogenation would preferentially occur at the methyl group, given the relative weakness of the benzylic C-H bonds compared to the C-F and aromatic C-C bonds.

Hydrogen Atom Release from Methyl Groups via Photodissociation of this compound

The photodissociation of molecules involves the absorption of light, leading to the cleavage of chemical bonds. In the context of this compound, this process could potentially lead to the homolytic cleavage of a C-H bond in the methyl group, releasing a hydrogen atom and forming a pentafluorobenzyl radical. Detailed experimental studies focusing specifically on the photodissociation dynamics and hydrogen atom release from this compound were not prominently available in the reviewed research. However, studies on similar hydrofluorocarbons show that C-H bonds can break within femtoseconds of excitation. arxiv.org

C-F Bond Activation Chemistry of this compound

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. Research in this area is driven by the need to convert readily available perfluorinated compounds into more complex, partially fluorinated molecules.

The trivalent uranium alkyl complex, Tp₂UCH₂Ph (where Tp = hydrotris(3,5-dimethylpyrazolyl)borate), has been shown to activate the strong C-F bonds of various fluorinated substrates. rsc.orgnih.govpurdue.edu When this uranium(III) species is reacted with this compound, it selectively cleaves a C-F bond. rsc.org

The reaction results in the formation of a new low-valent uranium fluoride (B91410) complex, Tp*₂UF, and a C-C coupled organic product. Spectroscopic analysis of the organic fraction confirms the formation of 2,3,5,6-tetrafluoro-4-benzyl-toluene, indicating that the C-F bond scission occurred at the para position relative to the methyl group. This reaction demonstrates the capability of f-block elements to activate the typically inert C-F bond, leading to the synthesis of novel organometallic and organic structures. rsc.org

| Uranium Reagent | Substrate | Uranium Product | Organic Product | Reference |

|---|---|---|---|---|

| Tp₂UCH₂Ph | This compound | Tp*₂UF | 2,3,5,6-tetrafluoro-4-benzyl-toluene | rsc.org |

Catalytic hydrodefluorination (HDF) is a vital transformation that replaces a fluorine atom with a hydrogen atom, offering a pathway to valuable partially fluorinated building blocks from perfluorinated feedstocks. nih.govacs.org A recently developed catalytic system utilizing bismuthinidenes in a Bi(I)/Bi(III) redox cycle has been explored for the HDF of polyfluoroarenes. nih.govacs.org This mechanism involves C-F oxidative addition, F/H ligand metathesis, and C-H reductive elimination. acs.org

However, the efficiency of this HDF reaction is sensitive to the electronic nature of the substrate. For polyfluoroarenes bearing electron-donating groups, the reaction becomes sluggish. This is observed in the case of this compound, where the electron-donating methyl group hinders the HDF process. The reaction of this compound using a Phebox-Bi(I) catalyst and Et₂SiH₂ as a hydrogen source yielded only 3.5% of the HDF product, 2,3,5,6-tetrafluorotoluene, after three days. nih.govacs.org

| Substrate | Catalyst System | Product | Yield | Reaction Time | Reference |

|---|---|---|---|---|---|

| This compound | Phebox-Bi(I) / Et₂SiH₂ | 2,3,5,6-tetrafluorotoluene | 3.5% | 3 days | nih.govacs.org |

Dissociative Electron Attachment (DEA) Processes in this compound

Dissociative electron attachment (DEA) is a process where a molecule captures a low-energy electron to form a transient negative ion (TNI), which then fragments into a stable anion and one or more neutral radicals. core.ac.uk This process is highly bond- and site-selective and can occur at near-zero electron energy. core.ac.uk

The fragmentation pathways in DEA can be significantly influenced by the molecular structure, particularly the potential for intramolecular rearrangements and hydrogen bonding. core.ac.uk In studies comparing this compound (PFT) with pentafluoroaniline (PFA) and pentafluorophenol (B44920) (PFP), a notable difference in fragmentation is observed. core.ac.uknih.gov

For PFA and PFP, the dominant DEA channel at low electron energies is the loss of a neutral hydrogen fluoride (HF) molecule, forming an [M-HF]⁻ anion. core.ac.uk This highly efficient process is driven by the large bond energy of HF (~5.9 eV), which is released during the reaction. nih.gov The mechanism is believed to involve intramolecular hydrogen bonding between the amine or hydroxyl proton and an ortho-fluorine atom, facilitating the HF elimination, which may be coupled to a rearrangement of the carbon ring. core.ac.uk

In stark contrast, this efficient [M-HF]⁻ formation channel is absent in the DEA of this compound. Theoretical calculations show that there is virtually no attractive force or hydrogen bonding between a methyl hydrogen and a neighboring fluorine atom. The rotational energy barrier for the methyl group is only 0.4 meV, indicating quasi-free rotation. This lack of a stabilizing hydrogen-bonded intermediate explains why the HF loss channel is not observed for PFT, highlighting the critical role that such intermediates play in directing DEA fragmentation pathways. core.ac.uk

Thermochemical Threshold Energies for Fragmentation Pathways

The fragmentation of this compound upon energy input, such as through electron impact or photoionization, leads to the formation of various daughter ions and neutral species. The minimum energy required for a specific fragmentation process to occur is known as the thermochemical threshold energy, often referred to as the appearance energy (AE) in mass spectrometry. This value is crucial for understanding the stability of the parent molecule and the relative likelihood of different dissociation channels.

The primary fragmentation pathways for pentafluorotoluene would involve the cleavage of the C-H bonds of the methyl group, the C-C bond between the methyl group and the aromatic ring, and the C-F bonds on the aromatic ring. The bond dissociation energy (BDE) is a key component of the thermochemical threshold for a simple bond cleavage reaction.

General trends in bond dissociation energies suggest that the C-H bonds in the methyl group would be the weakest, followed by the C-C bond, with the C-F bonds being the strongest. The high electronegativity of fluorine and the strength of the C-F bond, typically in the range of 115-130 kcal/mol, indicate that significant energy is required for its cleavage.

In studies involving dissociative electron attachment (DEA), a low-energy electron capture process, this compound has been shown to be relatively stable. Research by Ómarsson et al. indicated that in the electron energy range of 0-3 eV, no significant fragmentation (dissociative electron attachment) was observed, with only the parent molecular anion being detected at a very low intensity. This suggests that the threshold energies for the fragmentation of the anionic species are above this low-energy range.

For comparison, in other fluorinated aromatic compounds, a common fragmentation pathway involves the elimination of a hydrogen fluoride (HF) molecule. However, in the case of this compound, the lack of a favorable conformation for hydrogen bonding between a methyl hydrogen and an adjacent fluorine atom makes this pathway less likely, contributing to its relative stability at low energies.

To provide a quantitative understanding of the fragmentation pathways, a data table of calculated or experimentally determined thermochemical threshold energies would be necessary. In the absence of such specific data for this compound, a detailed analysis of its fragmentation energetics remains a subject for future research. Computational chemistry methods, such as G4 theory, could provide accurate predictions of the bond dissociation energies and appearance energies for various fragments.

Spectroscopic Characterization and Molecular Dynamics of 2,3,4,5,6 Pentafluorotoluene

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,3,4,5,6-Pentafluorotoluene

NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated organic molecules. rsc.org The unique properties of the ¹⁹F nucleus—such as its 100% natural abundance, high sensitivity, and wide range of chemical shifts—make ¹⁹F NMR particularly informative for analyzing compounds like this compound. rsc.orgazom.com

Multinuclear NMR (¹H, ¹³C, ¹⁹F) Spectral Analysis

The multinuclear NMR spectra of this compound provide a comprehensive electronic picture of the molecule.

¹H NMR: The proton NMR spectrum is characterized by a single signal for the methyl (CH₃) protons. chemicalbook.com This signal's chemical shift and multiplicity are influenced by coupling to the adjacent fluorine atoms on the aromatic ring.

¹³C NMR: The carbon spectrum shows distinct signals for the methyl carbon and the aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the attached fluorine atoms, with carbons directly bonded to fluorine appearing at lower field. oregonstate.edubhu.ac.incompoundchem.com The C-F coupling constants provide additional structural information.

¹⁹F NMR: The fluorine NMR spectrum is the most complex and informative. Due to the molecule's symmetry, three distinct signals are expected for the fluorine atoms at the ortho (F-2, F-6), meta (F-3, F-5), and para (F-4) positions. These signals exhibit complex splitting patterns due to ¹⁹F-¹⁹F and ¹H-¹⁹F couplings. azom.com The chemical shifts for fluoroaromatic compounds typically appear in the -100 to -200 ppm range. azom.com

Table 1: Representative NMR Spectral Data for this compound

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | -CH₃ | ~2.3 | Multiplet |

| ¹³C | -CH₃ | ~12-15 | Quartet (due to JCF) |

| ¹³C | C-1 | ~110-120 | Multiplet |

| ¹³C | C-2, C-6 | ~140-145 (d, 1JCF ≈ 240-250) | Multiplet |

| ¹³C | C-3, C-5 | ~137-140 (d, 1JCF ≈ 250-260) | Multiplet |

| ¹³C | C-4 | ~138-142 (d, 1JCF ≈ 245-255) | Multiplet |

| ¹⁹F | F-2, F-6 (ortho) | ~ -144 | Multiplet |

| ¹⁹F | F-4 (para) | ~ -156 | Multiplet |

| ¹⁹F | F-3, F-5 (meta) | ~ -163 | Multiplet |

Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent and experimental conditions.

Chemical Shift Perturbations in Substituted Derivatives

The chemical shifts of the fluorine nuclei in the pentafluorophenyl ring are highly sensitive to changes in their electronic environment. When a substituent is introduced, for example, by replacing a fluorine atom, the ¹⁹F NMR signals of the remaining fluorines are perturbed.

In a reaction involving this compound, substitution of the para-fluorine (F-4) by a benzyl (B1604629) group leads to the formation of 2,3,5,6-tetrafluoro-4-benzyl-toluene. rsc.org The ¹⁹F NMR spectrum of this product reveals significant changes in the chemical shifts of the remaining ortho- and meta-fluorine atoms compared to the parent compound. This perturbation provides clear evidence of the substitution pattern and demonstrates the utility of ¹⁹F NMR in characterizing reaction products. rsc.orgnih.gov

Application of NMR in Reaction Monitoring and Product Identification

NMR spectroscopy is an invaluable tool for real-time monitoring of chemical reactions. beilstein-journals.org For reactions involving fluorinated compounds, ¹⁹F NMR is particularly effective due to the lack of background signals and the high sensitivity of the ¹⁹F nucleus. rsc.orgrsc.org

For instance, reactions can be conducted directly in an NMR tube, allowing for the periodic acquisition of spectra over time. rsc.org This method was used to monitor the reaction of a uranium complex with 2,3,5,6-tetrafluorotoluene, where ¹H, ¹¹B, and ¹⁹F NMR spectra were recorded at various time points over 72 hours. rsc.org This continuous monitoring allows for the observation of the disappearance of starting materials and the appearance of intermediates and final products, providing crucial insights into reaction kinetics and mechanisms. rsc.orgresearchgate.net

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule, which are related to its bond strengths and geometry.

CH Stretching Overtone Spectra and Analysis of Methyl and Aryl Bands

The vapor phase CH stretching overtone spectra of this compound have been measured and analyzed. Overtone spectra result from transitions to higher vibrational energy levels (v > 1) and can reveal details about molecular structure and dynamics not always apparent in the fundamental spectrum. researchgate.netthieme-connect.de

In this compound, the overtone spectrum is dominated by the bands corresponding to the C-H stretching vibrations of the methyl group. nih.gov Analysis shows that the methyl band profiles are complex. This complexity arises from the coupling between the C-H stretching motion and the torsional motion of the methyl group. rsc.org The structure of these methyl bands is primarily determined by the nature of the adjacent groups on the aromatic ring. rsc.org Studies have shown that the methyl bands of this compound are virtually identical to those of 2,6-difluorotoluene, indicating that the ortho-fluorine atoms are the dominant influence on the methyl group's vibrational behavior. rsc.org

Fermi Resonance and Coupling Phenomena in Overtone Spectra

Fermi resonance is a significant phenomenon in vibrational spectroscopy that occurs when a fundamental vibration has nearly the same energy as an overtone or combination band of the same symmetry. wikipedia.orgresearchgate.net This interaction leads to a shift in the energies of the two states and a redistribution of intensity, often resulting in a characteristic doublet where a single peak was expected. wikipedia.orgstanford.edu

In the overtone spectra of fluorinated toluenes, Fermi resonance is known to complicate the aryl C-H stretching bands. rsc.org While this compound has no aryl C-H bonds, the principles of Fermi resonance are crucial for correctly interpreting the spectra of related compounds and understanding the underlying vibrational dynamics. nih.govbitp.kiev.ua

The most prominent coupling phenomenon in the overtone spectrum of this compound itself is the interaction between the CH stretching and methyl torsion modes, as mentioned previously. rsc.org This coupling complicates the methyl band profiles and must be accounted for in any detailed spectral analysis. A CH stretching-methyl torsion model, often supported by ab initio calculations, is used to simulate these complex band profiles and extract meaningful parameters about the molecule's potential energy surface. rsc.org

Rotational Spectroscopy of this compound

Rotational spectroscopy provides a high-resolution window into the structure and dynamics of gas-phase molecules. For this compound, these studies have been crucial in precisely determining its molecular geometry and understanding the complex internal motion of its methyl group.

The microwave spectrum of this compound has been investigated using advanced spectroscopic techniques, including Fourier-transform microwave (FTMW) and chirped-pulse FTMW spectrometers. researchgate.net Analysis of the observed rotational transitions has led to the precise determination of the ground state rotational constants. researchgate.net These constants, which are inversely related to the molecule's moments of inertia, are fundamental to defining its rotational energy levels.

The experimentally determined ground state rotational constants for the primary isotopologue are:

A = 1036.61253(10) MHz researchgate.net

B = 1030.94126(10) MHz researchgate.net

C = 516.92062(9) MHz researchgate.net

These values are derived from fitting the frequencies of the measured spectral lines to a rigid rotor Hamiltonian model. researchgate.net The precision of these constants is critical for detailed structural analysis and serves as a benchmark for quantum chemical calculations. researchgate.net

Table 1: Ground State Rotational Constants of this compound

| Rotational Constant | Value (MHz) | Uncertainty (MHz) |

|---|---|---|

| A | 1036.61253 | 0.00010 |

| B | 1030.94126 | 0.00010 |

| C | 516.92062 | 0.00009 |

Data sourced from a study utilizing FTMW and chirped-pulse FTMW spectrometers. researchgate.net

The presence of a permanent electric dipole moment is a prerequisite for observing a pure rotational spectrum via microwave absorption. tanta.edu.eg For this compound, Stark effect measurements within the rotational spectroscopy experiment have enabled the determination of its dipole moment. researchgate.net

The analysis yielded a single significant dipole moment component along the b-principal axis, with a value of μ_b_ = 1.98(17) D . researchgate.net This value is in good agreement with other reported values, such as 2.01 D. stenutz.eu The orientation of the dipole moment is dictated by the molecule's geometry and the electronegativity differences between its constituent atoms. The conformation of the methyl group relative to the pentafluorinated ring is a key structural feature. The experimental rotational constants and the determined dipole moment are consistent with a heavy atom structure that aligns well with ab initio calculations, supporting the expected staggered conformation of the methyl group's hydrogen atoms with respect to the aromatic ring. researchgate.net

A significant feature in the high-resolution microwave spectrum of this compound is the presence of fine structure in the rotational transitions. researchgate.net Specifically, researchers observed very small splittings for many of the assigned transitions. researchgate.net

The observation of these small splittings in the spectrum of this compound is attributed to the presence of excited torsional states of the methyl group. researchgate.net The magnitude of these splittings is directly related to the height of the potential energy barrier hindering the methyl group's rotation. nih.govnih.gov While the precise barrier height for this compound has not been explicitly quantified from the available data, the "very small" nature of the splittings suggests a low barrier to internal rotation, a characteristic feature in many toluene (B28343) derivatives. researchgate.net A detailed analysis of these torsional splittings across multiple rotational transitions would be required to determine the V₃ or V₆ potential barrier parameters that define the energetic landscape of this internal motion. researchgate.net

Computational and Theoretical Studies on 2,3,4,5,6 Pentafluorotoluene

Quantum Chemical Calculations (Ab Initio and DFT)

Quantum chemical methods, particularly ab initio calculations and Density Functional Theory (DFT), are instrumental in predicting the molecular characteristics of 2,3,4,5,6-pentafluorotoluene with high accuracy. These calculations solve the electronic Schrödinger equation to determine the electronic structure and properties of the molecule.

Theoretical geometry optimization is a fundamental computational step to predict the most stable three-dimensional arrangement of atoms in a molecule. For this compound, methods such as Møller-Plesset perturbation theory (MP2) and DFT functionals like B3LYP are commonly employed with various basis sets (e.g., 6-311++G(2d,2p)) to find the minimum energy structure.

Studies have shown that the geometry predicted by these high-level ab initio calculations is in good agreement with experimental data obtained from spectroscopic techniques. researchgate.net For instance, the calculated heavy atom structure aligns well with results from microwave spectroscopy. researchgate.net

Once the optimized geometry is obtained, vibrational frequency calculations are performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting harmonic frequencies correspond to the fundamental vibrational modes of the molecule. These calculated frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra and for calculating thermodynamic properties. For related halogenated benzene (B151609) derivatives, DFT methods have been shown to be effective in predicting vibrational spectra.

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters that can be directly compared with experimental measurements. For this compound, these calculations have been successfully used to predict rotational constants and dipole moments.

Microwave spectroscopy experiments have determined the ground state rotational constants and the primary dipole moment component for the molecule. These experimental values show excellent agreement with those predicted by ab initio calculations at the MP2/6-311++G(2d, 2p) level, validating the accuracy of the computational approach. researchgate.net The observation of very small splittings in many of the assigned transitions in the microwave spectrum has been attributed to the excited torsional states of the methyl group, a phenomenon that can be further investigated with theoretical models. researchgate.net

| Parameter | Experimental Value | Computational Method |

|---|---|---|

| Rotational Constant A (MHz) | 1036.61253(10) | MP2/6-311++G(2d, 2p) |

| Rotational Constant B (MHz) | 1030.94126(10) | |

| Rotational Constant C (MHz) | 516.92062(9) | |

| Dipole Moment μ_b (D) | 1.98(17) | MP2/6-311++G(2d, 2p) |

This table presents a comparison of experimental spectroscopic constants for this compound with the computational method used for theoretical predictions. researchgate.net

DFT calculations are a cornerstone for evaluating the thermodynamic properties of molecules in the ideal-gas state. The standard ideal-gas entropy (S°) and heat capacity (C°p) can be determined from the molecular partition function, which is calculated using data derived from DFT.

The process involves:

Geometry Optimization: Obtaining the equilibrium structure of the molecule.

Frequency Calculation: Computing the harmonic vibrational frequencies.

From these results, the translational, rotational, and vibrational contributions to the entropy and heat capacity are calculated. The vibrational contribution is derived from the calculated frequencies. For molecules with internal rotors, such as the methyl group in pentafluorotoluene, standard harmonic oscillator models can be refined. The one-dimensional hindered rotor (1-DHR) model can be applied to more accurately account for the low-frequency torsional mode, leading to more precise thermodynamic data.

Experimental measurements for this compound have determined the ideal gas entropy at 298.15 K to be 413.6 J deg⁻¹ mole⁻¹. rsc.org DFT-based calculations, especially when corrected for hindered internal rotation, can reproduce such experimental values with a high degree of accuracy.

| Thermodynamic Property | Experimental Value | Basis for DFT Evaluation |

|---|---|---|

| Ideal Gas Entropy (S°) at 298.15 K | 413.6 J deg⁻¹ mole⁻¹ | Calculated Vibrational Frequencies and Moments of Inertia |

| Ideal Gas Heat Capacity (C°p) | Data available from vapor-phase calorimetry |

This table shows the experimental ideal-gas entropy for this compound, which serves as a benchmark for DFT-based evaluation methods. rsc.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, including its interactions with its environment and its internal conformational dynamics.

MD simulations are used to model this compound in the liquid phase, either as a pure substance or in solution. These simulations can reveal details about intermolecular forces, local structure, and transport properties. Due to its fluorinated nature, pentafluorotoluene is an interesting solvent, and simulations can elucidate its interactions with various solutes.

For instance, simulations can explore the radial distribution functions (RDFs) between atoms of pentafluorotoluene and a solute or co-solvent, providing insight into the solvation shell structure. Studies on the interface between similar molecules like toluene (B28343) and water have used MD to investigate molecular orientation and interfacial tension, a methodology that is equally applicable to understanding the behavior of pentafluorotoluene in multiphase systems. jafmonline.net

The internal rotation of the methyl group in this compound is a key aspect of its conformational dynamics. The barrier to this rotation is influenced by the steric and electronic effects of the adjacent fluorine atoms. Computational methods are essential for quantifying this rotational barrier.

The potential energy surface for the methyl torsion can be mapped out by performing constrained geometry optimizations at different dihedral angles of the methyl group relative to the aromatic ring. From this energy profile, the rotational barrier height (often denoted as V₆ for a six-fold barrier, though it may be more complex) can be determined. DFT calculations, such as those using the M06-2X functional, have proven effective for accurately calculating rotational barriers in similar substituted aromatic systems. mdpi.com For toluene, the barrier to methyl rotation is very low (around 5 cm⁻¹), but substitutions on the ring can significantly alter this value. researchgate.net Theoretical calculations are crucial to understanding how the five fluorine atoms in this compound create a specific hindering potential for the methyl group's rotation.

Intermolecular Interactions and Physico-Chemical Properties from a Theoretical Perspective

Computational and theoretical chemistry provide powerful tools to investigate the nuanced intermolecular forces that govern the behavior of molecules like this compound. By modeling electron distribution and energy landscapes, these studies offer insights into macroscopic properties and microscopic interactions that are often difficult to probe experimentally. The following sections detail theoretical approaches to understanding the polarizability of pentafluorotoluene as a solvent and the nature of its hydrogen bonding capabilities.

Polarizability Calculations for this compound as a Solvent

The polarizability of a molecule—its tendency to form an induced dipole in the presence of an external electric field—is a fundamental property that dictates its function as a solvent and its participation in non-covalent interactions. pressbooks.pub For this compound, theoretical calculations of polarizability are crucial for parameterizing solvent models used in reaction simulations and for understanding its refractive and dielectric properties.

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to calculate the polarizability tensor (α) of molecules. ias.ac.insemanticscholar.org These calculations determine how the electron cloud of pentafluorotoluene distorts in response to an electric field. The average polarizability is then derived from the trace of this tensor. Such calculations are performed in vacuo to determine the intrinsic molecular polarizability and can be extended to the condensed phase by incorporating a self-consistent reaction field (SCRF) model, such as the Polarizable Continuum Model (PCM), which simulates the bulk solvent environment. ruc.dkresearchgate.net

The accuracy of these theoretical predictions is benchmarked against experimentally derived data. Key experimental parameters for this compound, such as its dielectric constant and refractive index, provide a macroscopic manifestation of its molecular polarizability. The Lorentz-Lorenz equation links the molar refractivity (a function of the refractive index) directly to the mean molecular polarizability, offering a clear target for computational validation.

| Property | Value |

|---|---|

| Refractive Index (n) | 1.402 |

| Molecular Refractive Power | 30.88 mL/mol |

| Dielectric Constant (ε) | 1.93 |

| Dipole Moment (μ) | 2.01 D |

Data sourced from Stenutz.

Theoretical studies aim to reproduce these values. For instance, DFT calculations using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) can compute the static polarizability. ias.ac.in By accurately modeling these properties, a deeper understanding of the intermolecular forces at play, such as London dispersion forces, which are directly dependent on polarizability, can be achieved.

Advanced Applications of 2,3,4,5,6 Pentafluorotoluene in Chemical Synthesis

2,3,4,5,6-Pentafluorotoluene as an Organic Fluorinated Building Block

In the field of chemical synthesis, this compound serves as a fundamental organic fluorinated building block. fishersci.nlchemicalbook.com Its utility stems from the reactivity of both the pentafluorophenyl ring and the methyl group. The compound is typically synthesized via the Friedel-Crafts alkylation of pentafluorobenzene (B134492) with methyl chloride. chemicalbook.comlookchem.com

The methyl group can be readily functionalized, for instance, through bromination to yield α-Bromo-2,3,4,5,6-pentafluorotoluene. chemicalbook.com This derivative is a versatile reagent for introducing the pentafluorobenzyl moiety into other molecules. sigmaaldrich.com The pentafluorophenyl group itself can undergo nucleophilic aromatic substitution, typically at the para-position, allowing for the attachment of various functional groups. researchgate.net This dual reactivity enables its use as a precursor for a range of more complex fluorinated molecules.

Table of Synthetic Transformations:

| Starting Material | Reagent(s) | Product |

|---|---|---|

| Pentafluorobenzene | Methyl chloride, AlCl₃ | This compound |

| This compound | N-Bromosuccinimide | α-Bromo-2,3,4,5,6-pentafluorotoluene |

| This compound | Oxidation | Pentafluorobenzoic acid |

Role in the Synthesis of Novel Fluorinated Compounds

The unique electronic properties of the pentafluorophenyl group make this compound an important starting material for novel fluorinated compounds that find use in materials science and medicinal chemistry. chemimpex.com The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability and bioavailability. mdpi.com

Its derivatives are used to construct complex heterocyclic structures. For example, fluorinated pyrones, which are important motifs in biologically active compounds, can be synthesized from precursors derived from fluorinated aromatics. mdpi.com The strategic use of building blocks like pentafluorotoluene is a dominant approach in the discovery of new fluorinated molecules, providing pathways to compounds that would be difficult to synthesize using late-stage fluorination techniques. nih.gov

Applications in the Development of Fluorinated Polymers and Specialty Materials

This compound and its derivatives are key monomers in the production of high-performance fluorinated polymers. chemimpex.com These polymers are noted for their exceptional thermal stability, high chemical resistance, low dielectric constants, and very low surface tensions. core.ac.uk Such properties make them suitable for demanding applications, including specialty coatings, adhesives, and advanced materials resistant to harsh environments. chemimpex.comcore.ac.uk

A significant application involves the use of monomers like 2,3,4,5,6-pentafluorostyrene, derived from pentafluorotoluene, in polymerization reactions. core.ac.uk Furthermore, polymers such as poly(2,3,4,5,6-pentafluorobenzyl methacrylate) (pPFBMA) are synthesized from a methacrylate (B99206) monomer bearing the pentafluorobenzyl group. researchgate.net A key feature of these polymers is their capacity for post-polymerization modification. The para-fluorine atom on the pentafluorophenyl ring is susceptible to nucleophilic substitution by thiols, allowing for the covalent attachment of various functional molecules to the polymer backbone. researchgate.net This technique is employed to modify surfaces, create polymer networks, and develop stimulus-responsive materials. researchgate.net

Utilization in Pharmaceutical and Agrochemical Intermediate Synthesis

In medicinal and agrochemical chemistry, this compound functions as a critical intermediate. fishersci.nlchemicalbook.com The incorporation of fluorine or fluorine-containing moieties is a widely used strategy to enhance the efficacy of active ingredients. nih.gov Fluorination can improve properties such as metabolic stability, binding affinity, and lipophilicity, which are crucial for the development of effective drugs and pesticides. chemimpex.commdpi.com

The pentafluorophenyl group is a common feature in many advanced pharmaceutical candidates. chemimpex.com While specific examples directly utilizing this compound are proprietary, its role is analogous to other key fluorinated intermediates like trifluoromethylpyridines, which are essential for synthesizing a variety of crop-protection products. nih.gov The use of such fluorinated building blocks remains a cornerstone of modern drug discovery and development. nih.gov

This compound as a Fluorinated Solvent in Organic Reactions

Beyond its role as a reactant, this compound is an effective fluorinated solvent for certain chemical reactions. chemimpex.com Its high polarity, low viscosity, low surface energy, and high electronegativity contribute to its utility as a solvent medium. chemimpex.com

It is considered a component of "fluorous chemistry," which leverages the unique properties of highly fluorinated solvents. tcichemicals.com Fluorous solvents are often immiscible with common organic solvents at room temperature but can form a single homogeneous phase upon heating. tcichemicals.com This temperature-dependent miscibility is exploited in fluorous biphase catalysis. In this system, a catalyst can be designed to be soluble in the fluorous phase (e.g., pentafluorotoluene), while the reactants and products are soluble in a conventional organic solvent. tcichemicals.com After heating to run the reaction in a single phase, the system is cooled, causing the phases to separate. This allows for the simple recovery and reuse of the catalyst, which remains in the fluorous layer. tcichemicals.com

Analytical Applications of 2,3,4,5,6 Pentafluorotoluene Derivatives

α-Bromo-2,3,4,5,6-Pentafluorotoluene as a Versatile Derivatization Agent

α-Bromo-2,3,4,5,6-pentafluorotoluene, commonly known as pentafluorobenzyl bromide (PFBBr), stands out as a versatile and widely used derivatization agent in chromatography and mass spectrometry. researchgate.netnih.gov Its principal function is to convert analytes into forms that are more amenable to analysis, particularly by gas chromatography (GC). researchgate.net This is achieved by reacting PFBBr with a target molecule to create a new compound, or derivative, with improved properties for analysis. researchgate.net

The utility of PFBBr stems from its ability to react with a wide spectrum of nucleophiles, substituting its bromide atom. nih.gov This reaction attaches the pentafluorobenzyl (PFB) group to the analyte. The resulting PFB derivatives are generally neutral, soluble in organic solvents, thermally stable, and volatile, which are all favorable characteristics for GC analysis. researchgate.netnih.gov A key feature of the PFB group is the presence of five fluorine atoms. These atoms are strongly electron-capturing, which makes the derivatives highly sensitive to electron capture detection (ECD), a common detector for GC systems. researchgate.net This property allows for the highly sensitive analysis of substances at very low concentrations. nih.gov

The derivatization reaction is typically a nucleophilic substitution that can be performed in various solvents, including anhydrous organic solvents like acetonitrile (B52724) or in aqueous systems mixed with solvents such as acetone. researchgate.netmdpi.com

Applications in Gas Chromatography-Mass Spectrometry (GC-MS)

The combination of PFBBr derivatization with GC-MS analysis is a powerful analytical strategy. researchgate.net The derivatives formed are not only volatile and thermally stable but also tend to produce characteristic ions when analyzed by mass spectrometry. researchgate.net This enhances the detection and increases the sensitivity of the analysis. researchgate.net For many PFB derivatives, a common and abundant fragment ion corresponding to the pentafluorobenzyl moiety is observed at a mass-to-charge ratio (m/z) of 181. This ion serves as a signature for identifying and quantifying the derivatized analytes.

Indole-3-acetic acid (IAA) and abscisic acid (ABA) are crucial plant hormones that exist in very small quantities in plant tissues. mdpi.com For their simultaneous analysis by GC-MS, derivatization is often necessary to increase their volatility. nih.govcapes.gov.br PFBBr is an ideal reagent for this purpose as it reacts with the carboxylic acid functional group present in both IAA and ABA. The reaction forms the corresponding pentafluorobenzyl esters, which are more volatile and thermally stable, enabling their separation and detection by GC-MS. This approach allows for the sensitive quantification of these phytohormones, which is essential for understanding their roles in plant growth and development. mdpi.com

Carbamate (B1207046) pesticides are widely used in agriculture, but their thermal instability and poor electron capture response present challenges for direct analysis by conventional GC methods. epa.gov A common analytical approach involves chemical derivatization to overcome these issues. epa.govyoutube.com One effective method is to first hydrolyze the carbamate pesticide into its corresponding substituted phenol (B47542) (phenoxide ion). epa.gov This intermediate is then derivatized with α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr). epa.gov This two-step process converts the non-volatile phenols into volatile PFB-ether derivatives that can be readily analyzed by GC, often with ECD or MS detection, allowing for the sensitive determination of these pesticides in various samples. epa.govnih.gov

Table 1: Carbamate Pesticides Evaluated for Derivatization with α-Bromo-2,3,4,5,6-pentafluorotoluene

| Pesticide | Derivative Product | Major MS Fragments (m/z) |

|---|---|---|

| Carbofuran | PFB-Carbofuran Phenol | 181, 163, 221 |

| Carbaryl | PFB-1-Naphthol | 181, 115, 144 |

| Methiocarb | PFB-Methiocarb Phenol | 181, 169, 154 |

| Propoxur | PFB-Propoxur Phenol | 181, 153, 110 |

PFBBr derivatization is also a valuable tool for the GC-MS analysis of certain inorganic anions, which cannot be directly analyzed by this technique. researchgate.net For instance, nitrate (B79036) (NO₃⁻) and nitrite (B80452) (NO₂⁻) can be converted into their volatile PFB derivatives. mdpi.com In this reaction, nitrite and nitrate are transformed by PFBBr into PFB-NO₂ and PFB-ONO₂ respectively. mdpi.com These products are thermally stable and volatile, allowing for their sensitive quantification in biological samples like plasma and urine. researchgate.netnih.gov This method is advantageous as it allows for the simultaneous analysis of both ions. researchgate.net The technique has also been applied to the analysis of carbonate/bicarbonate in biological samples. mdpi.com

Mechanistic Studies of Derivatization Reactions Involving Fluorine Displacement

While the primary reaction of PFBBr involves the displacement of the bromide atom, under certain conditions, displacement of a fluorine atom from the aromatic ring can occur. epa.gov This alternative reaction pathway is a form of nucleophilic aromatic substitution. In one study involving the derivatization of carbamate pesticides, it was found that carbamates that hydrolyze to form phenolic intermediates could yield derivatives where one fluorine atom on the PFBBr molecule was displaced by an ethoxy group. epa.gov These particular derivatives were characterized by a prominent fragment ion at m/z 179. epa.gov Such mechanistic insights are crucial for optimizing derivatization procedures to ensure the intended reaction proceeds efficiently and to avoid the formation of unexpected byproducts.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Progress

The study of 2,3,4,5,6-Pentafluorotoluene has yielded significant contributions to the field of organofluorine chemistry. Research has established it as a pivotal fluorinated building block for chemical synthesis, finding utility as an intermediate in the creation of pharmaceuticals and other specialized organic compounds. chemicalbook.comfishersci.nl Its synthesis is well-documented, primarily through methods like the Friedel-Crafts alkylation of pentafluorobenzene (B134492) with methyl chloride or via the reaction of hexafluorobenzene (B1203771) with organometallic reagents such as methyllithium (B1224462). chemicalbook.comnih.govlookchem.com

A substantial body of research has focused on the reactivity of this compound. The strong electron-withdrawing nature of the pentafluorophenyl ring activates the benzylic protons of the methyl group, facilitating a range of chemical transformations. This has led to the development of important derivatives, such as α-Bromo-2,3,4,5,6-pentafluorotoluene and 2,3,4,5,6-Pentafluorobenzyl chloride, which serve as versatile reagents for introducing the C6F5CH2- moiety into various molecular structures. nih.gov

Furthermore, detailed spectroscopic studies, particularly microwave spectroscopy, have provided precise data on its molecular structure and physical properties. researchgate.net These fundamental investigations have been crucial for understanding its chemical behavior and for computational modeling. The compound's unique combination of a reactive methyl group and a stable, electron-deficient aromatic ring has cemented its role as a cornerstone in the synthesis of complex fluorinated molecules for materials science, agrochemicals, and medicinal chemistry. chemimpex.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H3F5 | chemimpex.comscbt.com |

| Molecular Weight | 182.09 g/mol | chemimpex.comscbt.com |

| CAS Number | 771-56-2 | chemimpex.comsigmaaldrich.com |

| Melting Point | -30 °C | chemimpex.comsigmaaldrich.com |

| Boiling Point | 116 - 118 °C | chemimpex.comstenutz.eu |

| Density | 1.439 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Refractive Index (n20/D) | ~1.403 | chemicalbook.comsigmaaldrich.com |

| Dipole Moment (μb) | 1.98 D | researchgate.net |

| Rotational Constants (Ground State) | A = 1036.61253 MHz, B = 1030.94126 MHz, C = 516.92062 MHz | researchgate.net |

Emerging Research Areas and Unexplored Facets of this compound Chemistry

While this compound is a well-established reagent, several emerging areas promise to expand its utility and uncover new chemical phenomena. One of the most significant frontiers is in the field of selective bond activation. The molecule possesses both benzylic C-H bonds and aromatic C-F bonds, presenting a compelling substrate for organometallic chemists to study and develop catalysts for selective C-H versus C-F functionalization. core.ac.uk Achieving such selectivity remains a formidable challenge and would unlock novel synthetic pathways.

Another burgeoning research area involves the use of this compound and its derivatives in the design of advanced materials. chemimpex.com The high thermal stability and chemical resistance imparted by the perfluorinated ring make it an attractive monomer or additive for high-performance polymers, coatings, and liquid crystals. Furthermore, the unique electronic properties of fluorinated compounds are being explored in materials for energy applications, such as non-flammable solvents and additives for advanced batteries, where safety and high-voltage stability are paramount. chemrxiv.org

A paradigm shift is also occurring in medicinal chemistry, with a move from planar, aromatic fluorinated scaffolds to saturated, three-dimensional structures. Research into the hydrogenation of the pentafluorophenyl ring to produce all-cis 2,3,4,5,6-pentafluorocyclohexyl derivatives (a "Janus" motif with two distinct faces) is a prime example. nih.gov These aliphatic building blocks offer a different spatial and electronic profile compared to their aromatic precursor, opening new avenues for designing bioactive molecules with tailored properties. nih.gov The full potential of these saturated fluorinated structures in drug discovery remains a largely unexplored facet of pentafluorotoluene chemistry.

Broader Implications for the Field of Perfluorinated Organic Chemistry

The collective research on this compound has profound implications for the broader field of perfluorinated organic chemistry. It serves as a model system for understanding the fundamental principles of reactivity in polyfluoroaromatic compounds. The knowledge gained from studying the activation of its methyl group and its nucleophilic aromatic substitution reactions is transferable to a wide range of other fluorinated molecules, aiding in the predictive design of synthetic strategies.

The development and commercial availability of this compound and its primary derivatives have significantly enriched the "fluorine toolbox" available to synthetic chemists. sigmaaldrich.com These building blocks provide reliable and versatile entry points for incorporating the C6F5 moiety, which is known to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates and agrochemicals. chemimpex.comsigmaaldrich.com The accessibility of these reagents has democratized the use of perfluoroaryl groups, allowing for their widespread evaluation in various applications.

Ultimately, the continued exploration of this compound chemistry fuels innovation across the discipline. It pushes the boundaries of synthetic methodology, such as in catalytic C-F bond functionalization, and inspires the creation of novel materials with enhanced properties. As chemists seek to design molecules with ever-greater precision and function, the lessons learned from this archetypal fluorinated compound will continue to inform and guide the future of perfluorinated organic chemistry, impacting everything from materials science to the development of next-generation therapeutics. chemimpex.comsigmaaldrich.com

Q & A

Q. How is this compound utilized as a solvent in epoxidation reactions?

- Methodology : In iron-catalyzed epoxidation of olefins, this compound demonstrated high efficiency as a solvent, achieving 98% conversion over 24 hours. This performance surpasses solvents like dry-DCM (96%) and dry-MeCN (100% in 5 hours), suggesting its suitability for reactions requiring prolonged stability or specific polarity. Researchers should optimize reaction time and catalyst loading when switching solvents .

Q. What role does α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) play in analytical derivatization?

- Methodology : PFBBr is widely used to form pentafluorobenzyl (PFB) esters for gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). For example, PFB esters of hydroxyeicosatetraenoic acids (HETEs) enhance electron-capture detection sensitivity. The derivatization protocol typically involves reacting PFBBr with acidic analytes (e.g., carboxylates) in the presence of a base like N,N-diisopropylethylamine at 60°C for 1 hour .

Advanced Research Questions

Q. How do electronic effects influence nucleophilic substitution in this compound?

- Methodology : The electron-withdrawing fluorine atoms on the benzene ring increase the acidity of the methyl group’s protons. However, alkyl substituents (e.g., methyl) exhibit an electron-donating effect, hindering further substitution. For instance, ethylmagnesium bromide reacts with this compound to produce only ~2% disubstituted product, whereas methyllithium generates 85% 2,3,5,6-tetrafluoroxylene. This contrasts with the higher reactivity of pentafluorobenzene, where protons are more acidic .

Q. What thermodynamic properties of this compound are critical for experimental design?

- Methodology : Key properties include vapor pressure (e.g., 9.4 kPa at 64°C) and critical temperature/pressure data, which inform distillation and purification protocols. Its relatively low volatility compared to pentafluorobenzene (9.63 kPa at 122°C) makes it preferable for high-temperature reactions requiring minimal solvent loss. Enthalpy of formation data (e.g., from calorimetric studies) are essential for reaction energy calculations .

Q. How does this compound behave under alkaline conditions in synthetic pathways?

- Methodology : In alkaline media, the compound can undergo haloform-like cleavage when adjacent to carbonyl groups. For example, benzalacetophenone derivatives with a pentafluorophenyl group cleave to yield pentafluorotoluene and carboxylic acids. Researchers must carefully control alkali concentration (e.g., <6.5% NaOH) to avoid side reactions, as excessive base promotes undesired byproducts like pentafluorobenzene .

Q. What challenges arise in handling this compound due to its physical properties?

- Methodology : Its moderate vapor pressure (9.4 kPa at 64°C) necessitates closed-system handling to prevent evaporation in prolonged reactions. Additionally, its density (0.91 g/cm³) and solubility in non-polar solvents require careful phase separation in biphasic systems. Safety protocols should account for potential fluorinated byproducts during high-temperature syntheses .

Methodological Notes

- Data Contradictions : reports high conversion rates in this compound as a solvent, while highlights its instability under strong alkaline conditions. Researchers must validate solvent compatibility with reaction pH.

- Advanced Applications : PFBBr derivatives () are critical for trace analyte detection, but side reactions (e.g., silylation interference) require rigorous purification steps like solid-phase extraction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.